2-Aminoethyl octadecanoate;hydrochloride
Description
2-Aminoethyl octadecanoate hydrochloride is a quaternary ammonium salt derived from stearic acid (octadecanoic acid) and 2-aminoethanol. Its structure consists of a long alkyl chain (C18) esterified to a primary amine group, which is protonated as a hydrochloride salt. This compound is primarily utilized in surfactant formulations, lipid-based drug delivery systems, and biochemical research due to its amphiphilic properties. Its molecular formula is C₂₀H₄₁NO₂·HCl, with a molecular weight of approximately 364.0 g/mol .
Properties
CAS No. |
22024-22-2 |
|---|---|
Molecular Formula |
C20H42ClNO2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
2-aminoethyl octadecanoate;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;/h2-19,21H2,1H3;1H |
InChI Key |
YHTGVNGFSBJRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl octadecanoate;hydrochloride typically involves the esterification of octadecanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted aminoethyl derivatives.
Scientific Research Applications
2-Aminoethyl octadecanoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Aminoethyl octadecanoate;hydrochloride involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function. The molecular targets include membrane phospholipids and various membrane-associated proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-aminoethyl octadecanoate hydrochloride with structurally related compounds, focusing on functional groups, molecular weight, solubility, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| 2-Aminoethyl octadecanoate hydrochloride | C₂₀H₄₁NO₂·HCl | 364.0 | Ester, primary amine | Low water solubility; soluble in lipids | Surfactants, lipid nanoparticles |
| 2-Aminoethyl methacrylate hydrochloride | C₆H₁₁NO₂·HCl | 165.6 | Methacrylate, primary amine | Moderate in polar solvents | Polymer chemistry, biomedical coatings |
| 2-Aminoethanethiol hydrochloride (Cysteamine) | C₂H₇NS·HCl | 113.6 | Thiol, primary amine | High water solubility | Antioxidant, cystinosis treatment |
| Tyramine hydrochloride | C₈H₁₁NO·HCl | 173.6 | Phenol, primary amine | Moderate water solubility | Neurotransmitter studies, enzyme substrates |
| 2-Chloroethylamine hydrochloride | C₂H₆ClN·HCl | 116.0 | Chloroalkyl, primary amine | High water solubility | Synthetic intermediates, alkylating agents |
| Ethyl 2-aminodecanoate hydrochloride | C₁₂H₂₅NO₂·HCl | 236.8 | Ester, primary amine (shorter C10 chain) | Moderate lipid solubility | Surfactant precursors, organic synthesis |
Key Differences in Physicochemical Properties
Alkyl Chain Length: 2-Aminoethyl octadecanoate hydrochloride (C18) exhibits significantly lower water solubility compared to ethyl 2-aminodecanoate hydrochloride (C10) due to its longer hydrophobic chain . Longer alkyl chains increase melting points and lipid solubility, making the C18 derivative more suitable for sustained-release formulations.
Functional Group Reactivity: The thiol group in cysteamine hydrochloride () enables redox activity, unlike the ester group in 2-aminoethyl octadecanoate, which undergoes hydrolysis under acidic/basic conditions . Chloroethylamine hydrochloride () is highly reactive in nucleophilic substitutions, whereas the ester group in 2-aminoethyl octadecanoate is more stable .
Biological Interactions: Tyramine hydrochloride () interacts with adrenergic receptors due to its phenolic structure, while the aliphatic chain in 2-aminoethyl octadecanoate facilitates membrane integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
